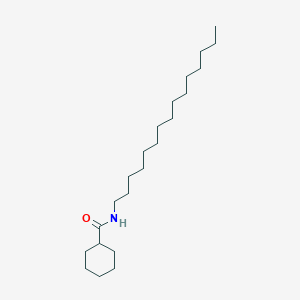
Srebp/scap-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Srebp/scap-IN-1 is a compound that targets the sterol regulatory element-binding proteins (SREBPs) and SREBP cleavage-activating protein (SCAP) pathway. SREBPs are key transcriptional regulators of lipid metabolism and cellular growth, playing a crucial role in the synthesis of cholesterol, fatty acids, and triglycerides . SCAP is essential for the activation of SREBPs, making the SCAP/SREBP pathway a significant target for therapeutic interventions in metabolic diseases and cancer .
Preparation Methods
The synthesis of Srebp/scap-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve organic reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
Srebp/scap-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
Srebp/scap-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the regulation of lipid metabolism and the synthesis of cholesterol and fatty acids.
Biology: It helps in understanding the role of SREBPs and SCAP in cellular growth and metabolism.
Mechanism of Action
Srebp/scap-IN-1 exerts its effects by inhibiting the SCAP/SREBP pathway. SCAP is responsible for escorting SREBPs from the endoplasmic reticulum to the Golgi apparatus, where SREBPs are cleaved and activated. By inhibiting SCAP, this compound prevents the activation of SREBPs, leading to a decrease in the synthesis of cholesterol, fatty acids, and triglycerides . This inhibition affects various molecular targets and pathways involved in lipid metabolism and cellular growth .
Comparison with Similar Compounds
Srebp/scap-IN-1 can be compared with other compounds targeting the SCAP/SREBP pathway, such as:
Fatostatin: Another inhibitor of the SCAP/SREBP pathway, known for its role in reducing lipid synthesis and accumulation.
Betulin: A natural compound that inhibits SREBP activation and has shown potential in reducing cholesterol levels.
PF-429242: A specific inhibitor of site-1 protease, which is involved in the activation of SREBPs.
This compound is unique in its specific targeting of the SCAP/SREBP pathway, making it a valuable tool for studying lipid metabolism and developing therapeutic interventions .
Properties
Molecular Formula |
C28H40F2N4O |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[2-[5-(3-methylphenyl)tetrazol-1-yl]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3,3-difluoro-2-methylheptan-2-ol |
InChI |
InChI=1S/C28H40F2N4O/c1-19-8-6-9-22(18-19)25-31-32-33-34(25)17-14-21-10-7-15-27(5)23(11-12-24(21)27)20(2)13-16-28(29,30)26(3,4)35/h6,8-9,14,18,20,23-24,35H,7,10-13,15-17H2,1-5H3/b21-14+/t20-,23-,24+,27-/m1/s1 |
InChI Key |
MRFAHOTXHDGRBA-FSCJZJTNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN=NN2C/C=C/3\CCC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(C(C)(C)O)(F)F)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=NN2CC=C3CCCC4(C3CCC4C(C)CCC(C(C)(C)O)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


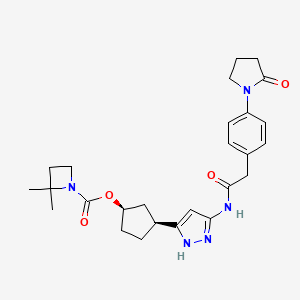
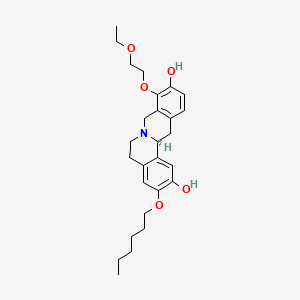
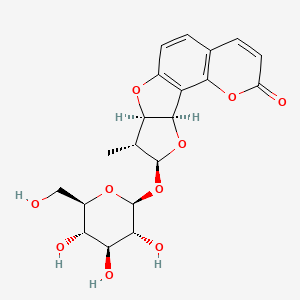
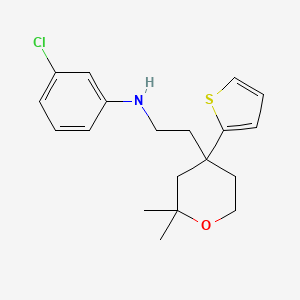
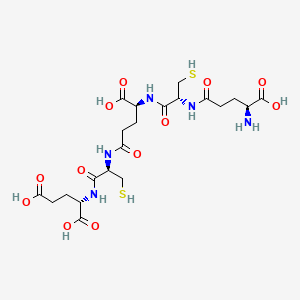
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
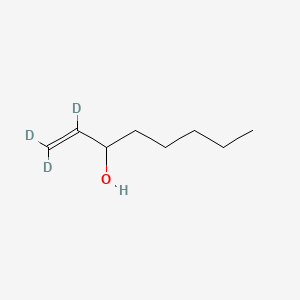
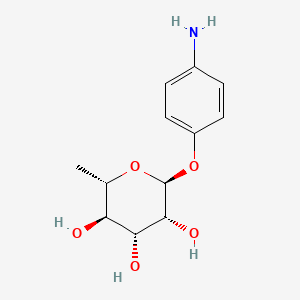
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)




